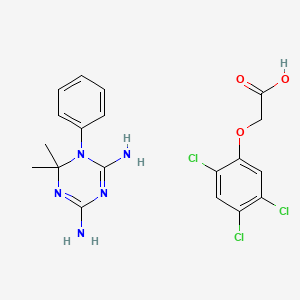
Pravastatin Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pravastatin Ethyl Ester is a derivative of Pravastatin, a well-known statin medication used primarily to lower cholesterol levels and prevent cardiovascular diseases. This compound is a prodrug, meaning it is converted into the active form, Pravastatin, in the body. This compound is of significant interest due to its potential therapeutic applications and its role in the pharmaceutical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pravastatin Ethyl Ester can be synthesized through a series of chemical reactions starting from the parent compound, Pravastatin. The synthesis typically involves esterification, where Pravastatin is reacted with ethanol in the presence of a catalyst such as sulfuric acid to form this compound . The reaction conditions usually require gentle heating to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized to maximize yield and minimize impurities, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pravastatin Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form Pravastatin and ethanol.
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives of Pravastatin.
Reduction: Reduction reactions can convert this compound into its reduced forms, although this is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products Formed
Hydrolysis: Pravastatin and ethanol.
Oxidation: Oxidized derivatives of Pravastatin.
Reduction: Reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Pravastatin Ethyl Ester has a wide range of scientific research applications:
Wirkmechanismus
Pravastatin Ethyl Ester is a prodrug that is converted into Pravastatin in the body. Pravastatin works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is responsible for the synthesis of cholesterol in the liver . By inhibiting this enzyme, Pravastatin reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This mechanism helps prevent the buildup of cholesterol in the arteries, reducing the risk of cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Pravastatin Ethyl Ester can be compared with other statin medications such as:
Atorvastatin: Known for its high potency and effectiveness in lowering cholesterol levels.
Simvastatin: Similar to Pravastatin but with a different pharmacokinetic profile.
Rosuvastatin: Another potent statin with a longer half-life compared to Pravastatin.
Uniqueness
This compound is unique due to its prodrug nature, which allows for a more controlled release of the active compound, Pravastatin, in the body. This can lead to improved therapeutic outcomes and reduced side effects compared to other statins .
List of Similar Compounds
- Atorvastatin
- Simvastatin
- Rosuvastatin
- Lovastatin
- Fluvastatin
Eigenschaften
Molekularformel |
C25H40O7 |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
ethyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H40O7/c1-5-15(3)25(30)32-22-13-19(27)11-17-8-7-16(4)21(24(17)22)10-9-18(26)12-20(28)14-23(29)31-6-2/h7-8,11,15-16,18-22,24,26-28H,5-6,9-10,12-14H2,1-4H3/t15-,16-,18+,19+,20+,21-,22-,24-/m0/s1 |
InChI-Schlüssel |
MQWNSTZTIROXFB-MJPLUQOHSA-N |
Isomerische SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC)O)O)O |
Kanonische SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)

![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)


![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)







